molecular formula C13H18FNO3 B5502992 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol

4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol

Cat. No.: B5502992
M. Wt: 255.28 g/mol
InChI Key: DXLHEEIWDFBGRG-UHFFFAOYSA-N
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Description

4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C13H18FNO3 and its molecular weight is 255.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.12707160 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Polymer Technology

Research has shown that compounds with structures similar to 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol have been utilized in the synthesis of novel polymeric materials. For instance, poly(phenoxy-ketimine)s, possessing a conjugated bond system, have been prepared through oxidative polycondensation from monomers bearing hydroxyl and ketimine side groups. Such materials exhibit semiconducting properties, with potential applications in electronics due to their significant electrical conductivity and thermal stability (Demir et al., 2015). Additionally, polymer solar cells have benefited from the introduction of novel acceptor materials, enhancing their efficiency and performance, showcasing the impact of advanced materials research in renewable energy technologies (Cheng et al., 2014).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of compounds related to this compound have been investigated for their biological activities. For example, new quinazolinone-based derivatives were evaluated for their potent dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, demonstrating significant cytotoxic activity against various human cancer cell lines. This highlights the compound's potential as a lead structure in the development of anti-cancer agents (Riadi et al., 2021). Furthermore, the synthesis of novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2 λ5-oxazaphosphole 2-oxides, sulfides, and selenides, and their screening for antifungal and antibacterial activity, exemplify the broad spectrum of bioactivity exploration in compounds related to this compound (Srinivasulu et al., 2007).

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-8-6-15-5-7-17-10-12(16)9-15/h1-4,12,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHEEIWDFBGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CCOC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.